Lifitegrast - 1025967-78-5

Lifitegrast

Catalog Number: EVT-272928
CAS Number: 1025967-78-5
Molecular Formula: C29H24Cl2N2O7S
Molecular Weight: 615.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lifitegrast is a small molecule lymphocyte function-associated antigen-1 (LFA-1) antagonist. [] It acts as a molecular decoy, binding to intercellular adhesion molecule-1 (ICAM-1) and preventing the interaction of LFA-1 with ICAM-1. [] This mechanism inhibits T-cell activation and migration, effectively reducing inflammation. [] Lifitegrast is primarily studied for its potential in treating dry eye disease (DED). [, ]

Future Directions
  • Long-term efficacy and safety studies: Evaluating lifitegrast's efficacy and safety profile beyond the current study durations. []
  • Comparative studies: Head-to-head trials comparing lifitegrast to other DED treatments like cyclosporine. [, , ]
  • Combination therapies: Investigating the efficacy of lifitegrast in combination with other DED treatments to maximize therapeutic benefits. [, ]
  • Exploring other potential applications: Further research on lifitegrast’s potential for treating other ocular surface inflammatory conditions like chronic graft-versus-host disease [] or contact lens-related complications. []
  • Understanding the link between tear osmolarity and treatment response: Investigating the relationship between changes in tear osmolarity and clinical outcomes with lifitegrast therapy. []

Varencline Solution (OC-01 VNS)

  • Compound Description: Varencline solution, specifically OC-01 VNS, is a nasal spray formulation being investigated for the treatment of dry eye disease (DED). It is designed to stimulate tear production. A matching-adjusted indirect comparison (MAIC) analysis suggested that OC-01 VNS may lead to greater improvements in Schirmer's test score (STS) and potentially greater improvement in eye dryness scores (EDS) compared to lifitegrast in phase 3 trials [].

14C-Lifitegrast

  • Compound Description: This is a radiolabeled form of lifitegrast utilized in pharmacokinetic and mass balance studies []. The use of a radiolabel allows researchers to track the absorption, distribution, metabolism, and excretion of lifitegrast in animal models.
  • Relevance: 14C-Lifitegrast is directly relevant to lifitegrast as it is simply a labeled version used to understand the drug's behavior within the body []. Findings using this compound help researchers understand the safety and efficacy of lifitegrast in clinical settings.

Cyclosporine A (CsA) 0.05%

  • Relevance: Cyclosporine A is relevant to lifitegrast as both are topical treatments for DED, but they possess distinct mechanisms of action. While lifitegrast specifically targets the LFA-1/ICAM-1 interaction, cyclosporine A has a broader immunosuppressive effect []. A retrospective study indicated a preference for cyclosporine A among patients who have used both medications, but no specific clinical factors correlated with this preference [].
Synthesis Analysis

Lifitegrast can be synthesized through several methods, with a notable process involving the condensation of benzofuran-6-carboxylic acid with 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid. The synthesis typically includes the following steps:

  1. Chlorination: Benzofuran-6-carboxylic acid is treated with a chlorinating agent such as thionyl chloride to form benzofuran-6-carboxylic chloride.
  2. Condensation: The chlorinated compound is then condensed with 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid to yield a key intermediate.
  3. Hydrolysis: The resulting product undergoes hydrolysis to form lifitegrast or its salts .

This method allows for high yields and purity of the final product, making it suitable for pharmaceutical applications.

Molecular Structure Analysis

The molecular structure of lifitegrast features a central tetrahydroisoquinoline scaffold linked to a benzofuran moiety. The compound's structure can be represented as follows:

  • Molecular Formula: C29H24Cl2N2O7SC_{29}H_{24}Cl_{2}N_{2}O_{7}S
  • Molecular Weight: 570.48 g/mol
  • Key Structural Features:
    • Tetrahydroisoquinoline core
    • Benzofuran ring
    • Two chlorine atoms
    • Sulfonyl group

The structural data indicates that lifitegrast has multiple functional groups that contribute to its biological activity and interaction with target proteins .

Chemical Reactions Analysis

Lifitegrast participates in several chemical reactions during its synthesis. Key reactions include:

  1. Chlorination Reaction: Involves the introduction of chlorine atoms into the benzofuran structure using chlorinating agents.
  2. Condensation Reaction: The reaction between benzofuran derivatives and tetrahydroisoquinoline derivatives forms amide bonds.
  3. Hydrolysis Reaction: Converts ester intermediates into carboxylic acids, which are crucial for the final product formation.

These reactions are essential for achieving the desired chemical transformations while maintaining high purity and yield .

Mechanism of Action

Lifitegrast exerts its therapeutic effects by inhibiting the interaction between lymphocyte function-associated antigen 1 (LFA-1) and intercellular adhesion molecule 1 (ICAM-1). This interaction is critical in the formation of immunological synapses that facilitate inflammatory cell activation and migration.

The mechanism can be summarized as follows:

  1. Binding to LFA-1: Lifitegrast binds to an allosteric site on LFA-1.
  2. Inhibition of ICAM-1 Interaction: By blocking this interaction, lifitegrast reduces immune cell infiltration into ocular tissues.
  3. Reduction of Inflammation: This leads to decreased inflammation and alleviation of dry eye symptoms .
Physical and Chemical Properties Analysis

Lifitegrast exhibits several notable physical and chemical properties:

These properties are important for formulation development and ensuring the stability of the ophthalmic solution .

Applications

Lifitegrast is primarily used in clinical settings for:

  • Treatment of Dry Eye Disease: Approved for managing signs and symptoms associated with dry eye disease.
  • Research Applications: Investigated as a lead compound for developing analogues targeting similar pathways involved in immune modulation.

Ongoing research continues to explore lifitegrast's potential in treating other inflammatory conditions due to its mechanism of action against immune cell interactions .

Introduction to Lifitegrast in the Context of Dry Eye Disease (DED) Pathophysiology

Dry Eye Disease (DED) is a multifactorial disorder characterized by tear film instability, hyperosmolarity, and ocular surface inflammation. Chronic inflammation drives a self-perpetuating cycle where T-cell activation, cytokine release, and immune cell infiltration damage ocular surface tissues. Integrin-mediated adhesion—particularly through the LFA-1/ICAM-1 pathway—facilitates T-cell migration and activation, making it a critical therapeutic target. Lifitegrast, a novel small-molecule integrin antagonist, disrupts this inflammatory cascade by inhibiting LFA-1/ICAM-1 binding [1] [4].

Historical Evolution of Anti-Inflammatory Therapies for Ocular Surface Disorders

The management of DED has evolved significantly from palliative care to targeted immunomodulation:

  • First-Generation Therapies (Pre-2000s): Artificial tears and punctal plugs aimed to supplement tear volume or reduce drainage but failed to address underlying inflammation. Topical corticosteroids provided short-term anti-inflammatory effects but carried risks of intraocular pressure elevation and cataracts with chronic use [1] [7].
  • Cyclosporine Era (2003): The approval of cyclosporine A 0.05% (Restasis®) marked a paradigm shift by targeting T-cell-mediated inflammation. However, limitations included a slow onset of action (3–6 months), burning upon instillation (leading to high discontinuation rates), and a narrow indication focused solely on increasing tear production rather than symptom relief [1] [4] [8].
  • Biologics and Novel Targets (2010s): Research highlighted the role of integrins in ocular surface inflammation. The LFA-1/ICAM-1 interaction, critical for T-cell adhesion and activation, emerged as a key target. Lifitegrast was engineered as a structural mimetic of ICAM-1’s binding domain to competitively inhibit LFA-1 [1] [6].

Table 1: Key Milestones in DED Anti-Inflammatory Therapy Development

Time PeriodTherapeutic ApproachMechanism of ActionClinical Limitations
Pre-2003Artificial Tears/Punctal PlugsTear supplementation/RetentionNo anti-inflammatory activity
2003Cyclosporine A 0.05%Calcineurin inhibition; T-cell suppressionSlow onset (3–6 months); Ocular burning
2016Lifitegrast 5%LFA-1/ICAM-1 antagonismTaste disturbance (transient)

Unmet Clinical Needs in DED Management: Rationale for Integrin-Targeted Therapies

Despite available treatments, persistent gaps in DED management necessitated novel approaches:

  • Rapid and Sustained Symptom Relief: Cyclosporine’s delayed onset left patients symptomatic for months. Phase 3 trials (OPUS-2, OPUS-3) demonstrated lifitegrast’s significant improvement in Eye Dryness Score (EDS) versus placebo by Day 14 (p<0.001), addressing the need for faster resolution [2] [8].
  • Dual Sign-and-Symptom Efficacy: Prior therapies rarely achieved simultaneous improvement in both objective signs and subjective symptoms. Post-hoc analysis of OPUS-2/OPUS-3 data showed lifitegrast-treated patients with moderate-to-severe DED (baseline ICSS >1.5 and EDS ≥60) had 1.7–2.1× higher odds of composite response (signs + symptoms) than placebo (p≤0.001) [2].
  • Biomarker-Driven Inflammation Control: Real-world studies confirmed lifitegrast’s impact on key DED biomarkers. At 12 weeks, patients exhibited:
  • 10-fold reduction in lissamine green staining (108 to 0.13 units)
  • Significant improvements in tear osmolarity and Ocular Surface Disease Index (OSDI; p<0.001) [5].

Table 2: Composite Responder Analysis from OPUS-2/OPUS-3 Trials

Baseline SeverityComposite Endpoint PairOdds Ratio (Lifitegrast vs. Placebo)P-value
ICSS >1.5 + EDS ≥60≥30% EDS reduction + ≥1-point ICSS improvement2.11<0.001
ICSS >1.5 + EDS ≥60≥30% Global VAS improvement + ≥3-point TCSS improvement1.70<0.001
  • Tear Film Stabilization: Unlike cyclosporine (which primarily increases tear production), lifitegrast reduces inflammatory mediators (IFN-γ, TNF-α, IL-1/2/4/6) that disrupt tear film stability. In vitro studies confirmed inhibition of T-cell adhesion to ICAM-1–expressing cells, breaking the cycle of inflammation-driven epithelial damage [1] [4].
  • Meibomian Gland Dysfunction (MGD) Compatibility: Although lifitegrast does not directly reverse MGD, it reduces secondary inflammation at the lid margin. In a 12-week study, 34 of 50 patients showed improved lid margin redness, suggesting indirect benefits for evaporative DED [5] [7].

Table 3: Biomarker Improvements with Lifitegrast in Real-World Evidence

BiomarkerBaseline MeanWeek 12 MeanImprovement (%)P-value
Lissamine Green Staining1.080.1388%<0.001
Tear Osmolarity316 mOsm/L298 mOsm/L5.7%<0.001
OSDI Score58.232.743.8%<0.001

Scientific Rationale for Integrin Targeting

The LFA-1/ICAM-1 axis is pivotal in DED pathophysiology:

  • T-Cell Recruitment: ICAM-1 upregulation on inflamed ocular surface vasculature binds LFA-1 on circulating T-cells, enabling extravasation into tissues [4] [10].
  • Immunological Synapse Formation: LFA-1/ICAM-1 interaction stabilizes T-cell/antigen-presenting cell contacts, amplifying cytokine release (e.g., IFN-γ). Lifitegrast acts as a decoy ICAM-1 epitope, blocking this binding with high affinity (IC₅₀ = 2 nM) [1] [4] [6].
  • Downstream Effects: By inhibiting T-cell adhesion, lifitegrast reduces pro-inflammatory cytokines in tear fluid, indirectly improving goblet cell density and mucin secretion [4].

Table 4: Integrin-Targeting Therapies in Ophthalmology

DrugTarget IntegrinIndicationKey MechanismClinical Differentiation
LifitegrastLFA-1 (αLβ2)DEDBlocks T-cell adhesion/activationRapid symptom relief (2 weeks)
Vedolizumabα4β7Crohn’s diseaseGut-specific lymphocyte traffickingNot ocularly applicable
Natalizumabα4-integrinMultiple sclerosisInhibits CNS lymphocyte migrationSystemic administration only

Clinical Validation of Integrin Antagonism

Lifitegrast’s development program underscored its mechanistic advantages:

Properties

CAS Number

1025967-78-5

Product Name

Lifitegrast

IUPAC Name

(2S)-2-[[2-(1-benzofuran-6-carbonyl)-5,7-dichloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid

Molecular Formula

C29H24Cl2N2O7S

Molecular Weight

615.5 g/mol

InChI

InChI=1S/C29H24Cl2N2O7S/c1-41(38,39)20-4-2-3-16(11-20)12-23(29(36)37)32-27(34)25-22(30)13-19-15-33(9-7-21(19)26(25)31)28(35)18-6-5-17-8-10-40-24(17)14-18/h2-6,8,10-11,13-14,23H,7,9,12,15H2,1H3,(H,32,34)(H,36,37)/t23-/m0/s1

InChI Key

JFOZKMSJYSPYLN-QHCPKHFHSA-N

SMILES

CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)C2=C(C=C3CN(CCC3=C2Cl)C(=O)C4=CC5=C(C=C4)C=CO5)Cl

Solubility

Soluble

Synonyms

(2S)-2-(((2-(benzofuran-6-ylcarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinolin-6- yl)carbonyl)amino)-3-(3-(methylsulfonyl)phenyl)propanoic acid
L-phenylalanine, n-((2-(6-benzofuranylcarbonyl)-5,7-dichloro-1,2,3,4-tetrahydro-6-isoquinolinyl)carbonyl)-3-(methylsulfonyl)-
lifitegrast
lifitegrast ophthalmic solution
SAR 1118
SAR-1118
SHP-606
SHP606
Xiidra

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)C2=C(C=C3CN(CCC3=C2Cl)C(=O)C4=CC5=C(C=C4)C=CO5)Cl

Isomeric SMILES

CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)C2=C(C=C3CN(CCC3=C2Cl)C(=O)C4=CC5=C(C=C4)C=CO5)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.